2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide
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Overview
Description
2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide is an organic compound with the molecular formula C14H19FN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 1-methylpiperidin-4-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors, controlled temperature environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide
- 2-Fluoro-5-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide
- 4-Fluoro-N-((1-methylpiperidin-2-yl)methyl)benzamide
Uniqueness
2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide is unique due to its specific fluorine substitution, which can significantly alter its chemical properties and biological activity compared to other benzamide derivatives. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C14H19FN2O |
---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
2-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C14H19FN2O/c1-17-8-6-11(7-9-17)10-16-14(18)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
InChI Key |
FNYPCCNCJVGJPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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